1-Bromo-4-methanesulfinyl-2-methylbutane
Description
1-Bromo-4-methanesulfinyl-2-methylbutane is a bifunctional organic molecule featuring both a bromine atom and a methanesulfinyl (sulfoxide) group. Its structure, confirmed by its presence in chemical databases such as PubChem, consists of a butane (B89635) backbone with a bromine atom at the 1-position, a methyl group at the 2-position, and a methanesulfinyl group attached to the 4-position.
| Property | Value |
| Molecular Formula | C6H13BrOS |
| IUPAC Name | 1-Bromo-4-(methanesulfinyl)-2-methylbutane |
| CAS Number | 1936208-61-5 |
| Canonical SMILES | CS(=O)CCC(C)CBr |
Data sourced from PubChem and commercial supplier databases.
Despite its intriguing structure, a comprehensive review of publicly accessible scientific literature and patent databases reveals a significant scarcity of dedicated research on this compound. Its synthesis, specific chemical properties, and applications in organic synthesis are not extensively reported. Therefore, much of its potential utility is inferred from the well-established chemistry of its constituent functional groups.
Halogenated organosulfur compounds are a class of molecules that have garnered considerable attention in organic chemistry. The presence of both a halogen and a sulfur-containing moiety imparts a unique reactivity profile. The sulfur atom, particularly in its various oxidation states (sulfide, sulfoxide (B87167), sulfone), can influence the electronic environment of the molecule and serve as a handle for further transformations.
Organosulfur compounds are integral to many areas of chemical science, from the development of pharmaceuticals to materials science. The introduction of a halogen atom provides a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The specific combination of a bromoalkane and a sulfoxide in one molecule, as seen in this compound, offers the potential for orthogonal reactivity, where each functional group can be addressed under different reaction conditions.
The sulfoxide group in this compound is a stereogenic center, meaning the molecule can exist as a pair of enantiomers. Chiral sulfoxides are of paramount importance in stereoselective synthesis, where they can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction. bldpharm.comnih.gov The ability to prepare enantiomerically pure sulfoxides is a well-developed area of organic chemistry, with methods ranging from the asymmetric oxidation of prochiral sulfides to the diastereoselective synthesis from chiral sulfinates. bldpharm.comchembuyersguide.com
Alkyl halides, such as the bromo group in the target molecule, are fundamental electrophiles in organic synthesis. montana.edu They are precursors to a vast array of other functional groups through reactions with nucleophiles. In the context of stereoselective synthesis, the reactions of chiral alkyl halides can proceed with either inversion or retention of configuration, depending on the reaction mechanism (e.g., SN2 vs. SN1). The presence of a chiral center, such as the sulfoxide, elsewhere in the molecule can influence the stereoselectivity of reactions at the alkyl halide.
The lack of dedicated research on this compound presents a clear opportunity for academic investigation. The molecule's structure suggests several avenues of synthetic utility that warrant exploration. A primary rationale for its study would be to investigate its potential as a bifunctional building block in the synthesis of complex, chiral molecules.
Key research questions that could form the basis of a dedicated investigation include:
Stereoselective Synthesis: Developing efficient and stereoselective methods for the synthesis of both enantiomers of this compound. This would likely involve the asymmetric oxidation of the corresponding sulfide (B99878), 1-bromo-4-(methylthio)-2-methylbutane.
Orthogonal Reactivity: Exploring the differential reactivity of the sulfoxide and the bromide. Can the bromide be displaced by a nucleophile without affecting the sulfoxide? Can the sulfoxide be used to direct a reaction at another position before the bromide is utilized?
Intramolecular Cyclization Studies: Investigating the potential for intramolecular reactions. For example, conversion of the bromide to an organometallic species could lead to cyclization reactions directed by the sulfoxide.
Applications in Medicinal Chemistry: Given the prevalence of both sulfur-containing compounds and halogenated motifs in pharmaceuticals, this compound could serve as a scaffold or intermediate for the synthesis of new biologically active compounds.
A systematic study of this molecule would contribute valuable knowledge to the field of halogenated organosulfur chemistry and potentially introduce a new and useful tool for synthetic organic chemists. The development of synthetic routes and the characterization of its reactivity would provide a foundation for its application in the synthesis of complex target molecules.
Structure
3D Structure
Properties
Molecular Formula |
C6H13BrOS |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
1-bromo-2-methyl-4-methylsulfinylbutane |
InChI |
InChI=1S/C6H13BrOS/c1-6(5-7)3-4-9(2)8/h6H,3-5H2,1-2H3 |
InChI Key |
LFVWVMDWDMPAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCS(=O)C)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Bromo 4 Methanesulfinyl 2 Methylbutane
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Bromo-4-methanesulfinyl-2-methylbutane, two primary strategic disconnections are considered logical pathways for its synthesis.
The first and most common disconnection is at the carbon-sulfur (C-S) bond. This approach simplifies the molecule into two key fragments: a chiral 1-bromo-2-methylbutane (B81432) electrophile and a methylsulfinyl nucleophile equivalent. This strategy allows for the late-stage introduction of the sensitive sulfoxide (B87167) group.
A second approach involves disconnecting the carbon-bromine (C-Br) bond. This retrosynthetic step would lead to a precursor alcohol, 4-methanesulfinyl-2-methylbutan-1-ol. This pathway prioritizes the formation of the C-S bond and the sulfoxide moiety before the final bromination step. Each strategy presents unique challenges and advantages concerning stereochemical control and functional group compatibility.
Development of Novel Synthetic Pathways to the Core Butane (B89635) Framework
The construction of the chiral 2-methylbutane core is a critical aspect of the synthesis, dictating the stereochemistry of one of the two stereocenters in the final product.
Achieving a stereochemically pure 2-methylbutane backbone is paramount. One effective method utilizes starting materials from the "chiral pool." For instance, (S)-1-Bromo-2-methylbutane is a commercially available building block that can be used to set the stereochemistry at the C2 position from the outset. lookchem.com This intermediate is valuable in syntheses where the formation of new carbon-carbon bonds is required to construct complex molecular structures with high enantioselectivity. lookchem.com
Alternatively, asymmetric alkylation of a suitable prochiral precursor can establish the chiral center. This often involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.
The introduction of the primary alkyl bromide is a key functionalization step. If the synthesis begins from a precursor like 2-methyl-1-butanol, the hydroxyl group can be converted into a bromide. Standard reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by sodium bromide. A common method for synthesizing similar bromoalkanes involves reacting the corresponding alcohol with hydrobromic acid and sulfuric acid. chemicalbook.com For substrates sensitive to acidic conditions, milder reagents such as N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (PPh₃) are effective.
The formation of the chiral sulfoxide is one of the most challenging steps in the synthesis. The two main strategies for asymmetric sulfoxide synthesis are the Andersen method and the catalytic asymmetric oxidation of a prochiral sulfide (B99878). tandfonline.com
The Andersen method involves the reaction of a diastereomerically pure sulfinate ester, such as (R)-menthyl p-toluenesulfinate, with an organometallic reagent like methylmagnesium bromide. tandfonline.com This reaction typically proceeds with a high degree of inversion of configuration at the sulfur atom, allowing for excellent stereochemical control. tandfonline.com
Catalytic asymmetric oxidation of the corresponding sulfide (1-bromo-4-(methylthio)-2-methylbutane) is the most direct route. wiley-vch.de Various metal-based catalytic systems have been developed for this purpose. The Kagan-Modena method, which utilizes a titanium(IV) isopropoxide catalyst in the presence of a chiral tartrate ester like diethyl tartrate (DET), is a well-established system for the asymmetric oxidation of many aryl methyl sulfides. tandfonline.comrsc.org
Table 1: Comparison of Catalysts for Asymmetric Sulfide Oxidation
| Catalyst System | Chiral Ligand | Oxidant | Typical Enantiomeric Excess (ee) | Reference |
| Ti(O-iPr)₄ / DET / H₂O | Diethyl Tartrate | Cumene Hydroperoxide (CHP) | 85-90% | tandfonline.com |
| Vanadium-based | Chiral Schiff base | Hydrogen Peroxide (H₂O₂) | >90% | N/A |
| Chiral Oxaziridines | N/A (Stoichiometric) | N/A (Reagent is oxidant) | >95% | wiley-vch.de |
| Iron-based | Chiral tetradentate ligands | Hydrogen Peroxide (H₂O₂) | up to 96% | N/A |
Catalytic Approaches to Carbon-Sulfur Bond Formation
Modern synthetic chemistry offers several catalytic methods for the formation of C-S bonds, which are crucial for synthesizing the sulfide precursor required for asymmetric oxidation. Transition-metal-catalyzed cross-coupling reactions are particularly powerful. mdpi.com
Palladium-catalyzed reactions, for instance, can couple an alkyl halide with a thiol or its equivalent. organic-chemistry.org For the synthesis of 1-bromo-4-(methylthio)-2-methylbutane, a bifunctional starting material such as 1,4-dibromo-2-methylbutane (B13605250) could be selectively reacted with a thiolate, like sodium thiomethoxide, under carefully controlled conditions to favor monosubstitution.
Copper-catalyzed C-S coupling reactions, often referred to as Ullmann-type couplings, are also effective, particularly for coupling aryl halides, but can be adapted for alkyl substrates. mdpi.com These reactions provide a robust and often more economical alternative to palladium catalysis.
Optimization of Reaction Parameters for Enhanced Chemical Yield and Process Efficiency
For the asymmetric oxidation step, the choice of solvent can significantly impact enantioselectivity. Non-polar solvents like toluene (B28343) or dichloromethane (B109758) are often preferred. The catalyst loading is also a crucial variable; while higher catalyst loading may increase the reaction rate, it can sometimes lead to a decrease in enantioselectivity and increases cost. Temperature control is vital, as lower temperatures often enhance the stereochemical outcome of asymmetric reactions.
The following table illustrates a hypothetical optimization study for the asymmetric oxidation of a sulfide to a sulfoxide, demonstrating how systematic variation of parameters can lead to improved results.
Table 2: Hypothetical Optimization of Asymmetric Sulfoxidation
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Dichloromethane | 0 | 12 | 75 | 85 |
| 2 | 5 | Dichloromethane | 0 | 24 | 72 | 86 |
| 3 | 5 | Toluene | 0 | 24 | 80 | 88 |
| 4 | 5 | Toluene | -20 | 48 | 78 | 95 |
| 5 | 2.5 | Toluene | -20 | 72 | 75 | 94 |
| 6 | 5 | Toluene | -40 | 72 | 65 | 97 |
This systematic approach allows for the identification of optimal conditions that balance chemical yield with the desired level of stereochemical purity.
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. This involves the careful selection of reagents, solvents, and reaction conditions to minimize waste, reduce energy consumption, and avoid the use of hazardous substances.
Atom Economy and Waste Reduction
A primary focus of green chemistry is maximizing atom economy, which is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the proposed synthesis, the choice of reagents for bromination and oxidation significantly impacts the atom economy.
For the bromination of 4-(methylthio)-2-methylbutan-1-ol, traditional methods like the Appel reaction, which utilizes triphenylphosphine and carbon tetrabromide, exhibit poor atom economy. chemicalbook.comguidechem.com This reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the reaction mixture and represents a significant waste stream. guidechem.comgoogle.com
The table below provides a comparative analysis of the atom economy for different bromination methods.
| Bromination Method | Reagents | Byproducts | Atom Economy (%) |
| Appel Reaction | Alcohol, PPh₃, CBr₄ | Triphenylphosphine oxide, CHBr₃ | ~20-30% |
| HBr/H₂SO₄ | Alcohol, NaBr, H₂SO₄ | NaHSO₄, H₂O | ~50-60% |
| PBr₃ | Alcohol, PBr₃ | H₃PO₃ | ~70-80% |
| Ionic Liquid | Alcohol, Pyridinium bromide, Acid catalyst | Water | >90% |
Note: The atom economy percentages are approximate and can vary depending on the specific substrate and reaction conditions.
Use of Greener Solvents and Catalysts
The selection of solvents and catalysts plays a pivotal role in the environmental impact of a synthetic process. In the synthesis of this compound, there are several opportunities to incorporate greener alternatives.
For the selective oxidation of the thioether intermediate, traditional methods often employ stoichiometric oxidants that can be hazardous and produce significant waste. Modern approaches focus on the use of catalytic amounts of transition metal complexes or metal-free catalysts in conjunction with a green oxidant like hydrogen peroxide (H₂O₂). acs.orgjsynthchem.commdpi.comrsc.org The primary byproduct of H₂O₂ oxidation is water, making it an environmentally benign choice. tandfonline.com
Heterogeneous catalysts, such as silica-based tungstate (B81510) or Mn₂ZnO₄ spinel nanoparticles, offer the advantage of easy recovery and reusability, further enhancing the sustainability of the process. acs.orgjsynthchem.com These catalysts can be filtered off at the end of the reaction, minimizing contamination of the product and reducing waste.
The following table summarizes various catalytic systems for the selective oxidation of sulfides to sulfoxides.
| Catalyst System | Oxidant | Solvent | Advantages |
| Silica-based Tungstate | 30% H₂O₂ | CH₂Cl₂/MeOH | Recoverable, reusable, high selectivity. acs.org |
| Mn₂ZnO₄ Spinel Nanoparticles | H₂O₂ | Ethanol | Heterogeneous, mild conditions, eco-friendly. jsynthchem.com |
| Dendritic Phosphomolybdate Hybrid | 30% H₂O₂ | 95% EtOH | Recyclable, efficient, mild conditions. mdpi.com |
| Sulfamic Acid | H₂O₂ | Acetonitrile | Metal-free, mild, efficient. tandfonline.com |
| Zinc(II) Compounds | H₂O₂ | Acetonitrile | Inexpensive, environmentally benign. rsc.org |
Energy Efficiency
Developing energy-efficient synthetic routes is another cornerstone of green chemistry. This can be achieved by conducting reactions at ambient temperature and pressure whenever possible, thereby reducing the energy input required for heating or cooling. The use of highly active catalysts can facilitate reactions under milder conditions. For instance, many of the modern catalytic oxidation methods for sulfides proceed efficiently at room temperature. acs.orgjsynthchem.comrsc.org
By carefully selecting advanced synthetic methodologies that prioritize atom economy, utilize greener solvents and catalysts, and operate under energy-efficient conditions, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and environmentally responsible manufacturing process.
Stereochemical Investigations of 1 Bromo 4 Methanesulfinyl 2 Methylbutane
Analysis of Stereogenicity: Chiral Centers and Configurational Isomers
1-Bromo-4-methanesulfinyl-2-methylbutane possesses two distinct stereogenic centers, leading to the possibility of multiple stereoisomers. A stereogenic center is an atom in a molecule that is bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers. The general rule for the maximum number of stereoisomers is 2n, where 'n' is the number of stereogenic centers. For this compound, with two such centers, a maximum of four stereoisomers can exist.
The sulfur atom of the methanesulfinyl group in this compound is a chiral center. The sulfur atom in a sulfoxide (B87167) is bonded to two carbon atoms, an oxygen atom, and possesses a lone pair of electrons. This arrangement results in a tetrahedral geometry around the sulfur atom, and if the two organic substituents are different, the sulfur atom is stereogenic. The lone pair of electrons acts as the fourth distinct substituent, allowing for the existence of two enantiomeric configurations at the sulfur center, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The thermal stability of the sulfoxide stereocenter is notable, with a high energy barrier to inversion, allowing for the isolation of individual enantiomers.
The second stereogenic center in the molecule is the carbon atom at the 2-position of the butane (B89635) chain. This carbon is bonded to a hydrogen atom, a methyl group, a bromomethyl group (-CH2Br), and a methanesulfinylethyl group (-CH2CH2S(O)CH3). Since all four of these substituents are different, the C2 carbon is chiral and can exist in either the (R) or (S) configuration.
The combination of the two stereogenic centers results in the possibility of four stereoisomers: (RS, RC), (SS, SC), (RS, SC), and (SS, RC). The (RS, RC) and (SS, SC) isomers are a pair of enantiomers, as are the (RS, SC) and (SS, RC) isomers. The relationship between any other pair of isomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.
Table 1: Possible Stereoisomers of this compound
| Isomer | Configuration at Sulfur (S) | Configuration at Carbon (C2) | Relationship |
| 1 | R | R | Enantiomer of 2 |
| 2 | S | S | Enantiomer of 1 |
| 3 | R | S | Enantiomer of 4 |
| 4 | S | R | Enantiomer of 3 |
This table is illustrative of the possible stereoisomers based on the two identified chiral centers.
Enantioselective and Diastereoselective Synthesis of Isomeric Forms
The synthesis of specific stereoisomers of this compound requires the use of stereoselective synthetic methods. These methods aim to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over the others.
One established method for the enantioselective synthesis of chiral sulfoxides involves the use of chiral auxiliaries. A common approach is the Andersen synthesis, which utilizes a diastereomerically pure sulfinate ester derived from a chiral alcohol, such as (-)-menthol. The reaction of this chiral sulfinate with a Grignard reagent corresponding to the desired alkyl group proceeds with inversion of configuration at the sulfur atom, yielding an enantiomerically enriched sulfoxide.
For the synthesis of this compound, a chiral menthyl methanesulfinate (B1228633) could be reacted with a Grignard reagent derived from 1-bromo-2-methylbutane (B81432). The stereochemistry at the C2 carbon of the Grignard reagent would need to be pre-established to control the diastereoselectivity of the final product.
Table 2: Hypothetical Diastereoselective Synthesis using a Chiral Auxiliary
| Chiral Auxiliary | Grignard Reagent | Expected Major Product Configuration |
| (R)-Menthyl methanesulfinate | (R)-1-bromo-2-methylmagnesium butane | (SS, RC)-1-Bromo-4-methanesulfinyl-2-methylbutane |
| (R)-Menthyl methanesulfinate | (S)-1-bromo-2-methylmagnesium butane | (SS, SC)-1-Bromo-4-methanesulfinyl-2-methylbutane |
| (S)-Menthyl methanesulfinate | (R)-1-bromo-2-methylmagnesium butane | (RS, RC)-1-Bromo-4-methanesulfinyl-2-methylbutane |
| (S)-Menthyl methanesulfinate | (S)-1-bromo-2-methylmagnesium butane | (RS, SC)-1-Bromo-4-methanesulfinyl-2-methylbutane |
This table presents a hypothetical outcome based on the principles of the Andersen synthesis.
Asymmetric catalysis offers a more efficient route to enantiomerically enriched compounds. For the synthesis of chiral sulfoxides, the asymmetric oxidation of the corresponding sulfide (B99878) is a widely studied approach. Chiral transition metal complexes, often in combination with an oxidant such as hydrogen peroxide or tert-butyl hydroperoxide, can catalyze the oxidation of a prochiral sulfide to a chiral sulfoxide with high enantioselectivity.
In the context of this compound, the precursor sulfide, 1-bromo-4-(methylthio)-2-methylbutane, could be subjected to asymmetric oxidation. The choice of the chiral catalyst and reaction conditions would be crucial in determining the enantiomeric excess of the resulting sulfoxide.
Controlling the stereochemistry at the C2 carbon can be achieved through diastereoselective reactions. For instance, if a chiral sulfoxide is already present in a precursor molecule, it can direct the stereochemical outcome of a subsequent reaction at a different position. This substrate-controlled diastereoselectivity arises from the steric and electronic influence of the existing chiral center.
A potential strategy could involve the diastereoselective bromination of a suitable precursor containing a chiral methanesulfinyl group. Alternatively, a diastereoselective alkylation of a chiral enolate derived from a precursor containing the sulfoxide moiety could be employed to introduce the methyl group at the C2 position with a specific stereochemistry. The inherent chirality of the sulfoxide would guide the approach of the electrophile (e.g., a brominating agent or a methylating agent), leading to the preferential formation of one diastereomer.
Spectroscopic and Diffraction Techniques for Absolute and Relative Stereochemical Assignment
The unambiguous assignment of stereochemistry in chiral molecules like this compound is a fundamental aspect of its chemical characterization. Various chiroptical spectroscopic and diffraction methods are employed to elucidate the three-dimensional arrangement of atoms.
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful techniques for investigating chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the rotation of the plane of polarized light as a function of wavelength. libretexts.org For chiral sulfoxides, the sulfoxide chromophore gives rise to distinct electronic transitions that can be probed by these methods.
The sign and magnitude of the Cotton effect in both CD and ORD spectra are highly sensitive to the stereochemistry at the sulfur center. libretexts.org Theoretical calculations, often at the density functional theory (DFT) level, are used to predict the CD and ORD spectra for different stereoisomers of this compound. By comparing the experimentally measured spectra with the calculated ones, the absolute configuration of the sulfur stereocenter can be determined.
Table 1: Illustrative CD and ORD Data for Stereoisomers of a Chiral Bromoalkyl Methyl Sulfoxide For illustrative purposes, as specific data for this compound is not publicly available.
| Stereoisomer | CD (λmax, nm) | Δε (M⁻¹cm⁻¹) | ORD (λ, nm) | [α] (degrees) |
|---|---|---|---|---|
| (S)-sulfoxide | 210 | +4.5 | 230 | +1500 |
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are chiroptical techniques that probe the stereochemistry of molecules by measuring the differential absorption or scattering of left and right circularly polarized infrared radiation or Raman scattered light, respectively. nih.govwikipedia.org These techniques are particularly valuable as they provide a wealth of information from the vibrational spectrum, which is rich in structurally sensitive bands.
For this compound, VCD and ROA spectra would exhibit characteristic bands for the S=O stretching mode, as well as various C-H and C-S stretching and bending vibrations. The signs and intensities of these VCD and ROA bands are directly related to the three-dimensional arrangement of the atoms. As with CD/ORD, comparison of experimental VCD and ROA spectra with those predicted from quantum chemical calculations for each possible stereoisomer allows for the determination of the absolute configuration. acs.orguantwerpen.be
Table 2: Illustrative VCD and ROA Data for the S=O Stretch in a Chiral Sulfoxide For illustrative purposes, as specific data for this compound is not publicly available.
| Technique | Stereoisomer | Wavenumber (cm⁻¹) | ΔA or ΔI (x 10⁻⁵) |
|---|---|---|---|
| VCD | (S)-sulfoxide | ~1050 | +2.5 |
| VCD | (R)-sulfoxide | ~1050 | -2.4 |
| ROA | (S)-sulfoxide | ~1050 | +8.1 |
Single-Crystal X-ray Diffraction of Crystalline Derivatives
Single-crystal X-ray diffraction is the most definitive method for determining the absolute and relative stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained. uni-ulm.de For a non-crystalline compound like this compound, this technique would require the preparation of a crystalline derivative. This could be achieved, for example, by reacting the bromo-functionalized end of the molecule with a chiral, enantiomerically pure reagent to form a diastereomeric derivative that is more amenable to crystallization.
Once a suitable crystal is grown, X-ray diffraction analysis can provide the precise three-dimensional coordinates of all atoms in the molecule, thereby unambiguously establishing the relative stereochemistry of the two chiral centers. Furthermore, by employing anomalous dispersion effects, typically with the inclusion of a heavy atom like bromine which is already present in the molecule, the absolute configuration can also be determined. researchgate.net
Stereochemical Stability and Epimerization Studies
The stereochemical stability of the sulfoxide group is a critical consideration. Sulfoxides are known to be configurationally stable at room temperature, with a high energy barrier to inversion of the sulfur stereocenter. wikipedia.org However, this stability can be compromised under certain conditions, leading to epimerization, which is the change in configuration at one of several stereogenic centers in a molecule.
For this compound, epimerization at the sulfur center could potentially occur under thermal or photochemical conditions. chempedia.info Studies would involve subjecting a stereochemically pure sample of a diastereomer to various conditions (e.g., heat, UV irradiation, acidic or basic media) and monitoring the stereochemical integrity over time using the spectroscopic techniques mentioned above or chiral chromatography. The rate of epimerization can provide insights into the stability of the sulfoxide and the mechanisms of inversion. Such studies are crucial for applications where stereochemical purity is paramount.
Mechanistic Organic Chemistry of 1 Bromo 4 Methanesulfinyl 2 Methylbutane
Reactivity Profiling of the Primary Alkyl Bromide Moiety
The primary alkyl bromide at one end of the molecule is a key site for reactions involving nucleophiles and bases. Its reactivity is governed by the principles of substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2, SNi) with Various Nucleophiles
Nucleophilic substitution is a fundamental reaction for alkyl halides. In the case of 1-Bromo-4-methanesulfinyl-2-methylbutane, the structure strongly favors a bimolecular pathway.
SN2 Mechanism : The substrate contains a primary alkyl bromide, which is sterically accessible for backside attack by a nucleophile. libretexts.orgfiveable.me This concerted, single-step mechanism is the most probable pathway for nucleophilic substitution. libretexts.orgfiveable.me The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the incoming nucleophile. youtube.com A variety of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can displace the bromide ion, leading to a range of functionalized products. The reaction results in an inversion of the stereochemical configuration at the carbon center. libretexts.orgfiveable.mebyjus.com
SN1 Mechanism : A unimolecular (SN1) mechanism is highly unlikely for this compound. byjus.com This pathway involves the formation of a carbocation intermediate after the leaving group departs. youtube.com Primary carbocations are inherently unstable, making this a high-energy and unfavorable process.
SNi Mechanism : The internal nucleophilic substitution (SNi) mechanism is not relevant for this substrate under typical substitution conditions.
The table below illustrates the expected products from SN2 reactions with common nucleophiles.
| Nucleophile | Reagent Example | Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 4-Methanesulfinyl-2-methylbutan-1-ol |
| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-4-methanesulfinyl-2-methylbutane |
| Cyanide | Sodium Cyanide (NaCN) | 5-Methanesulfinyl-3-methylpentanenitrile |
| Amine | Ammonia (NH₃) | (4-Methanesulfinyl-2-methylbutyl)amine |
Elimination Reactions (E1, E2, E1cb) and Regioselectivity
Elimination reactions compete with nucleophilic substitutions, particularly in the presence of strong or sterically hindered bases. khanacademy.org
E2 Mechanism : The bimolecular elimination (E2) mechanism is the most significant elimination pathway for primary alkyl halides when a strong base is used. lumenlearning.com This concerted reaction involves the simultaneous removal of a proton from a beta-carbon and the departure of the bromide leaving group. lumenlearning.com For this compound, there are beta-protons at the C2 position. Abstraction of a proton from C2 would lead to the formation of 4-methanesulfinyl-2-methylbut-1-ene.
Regioselectivity : When multiple beta-hydrogens are present, the regioselectivity of the E2 reaction is dictated by Zaitsev's rule or Hofmann's rule. chemistrysteps.comlibretexts.org Zaitsev's rule predicts the formation of the more substituted, and thus more stable, alkene. chemistrysteps.commsu.edu Conversely, the use of a sterically bulky base, such as potassium tert-butoxide, favors the formation of the less substituted alkene (Hofmann product) due to reduced steric hindrance. chemistrysteps.comlibretexts.org
E1 and E1cb Mechanisms : The unimolecular E1 mechanism is improbable due to the instability of the primary carbocation intermediate. lumenlearning.com The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is also not a primary pathway for this substrate, as it typically requires a more acidic proton and a poorer leaving group.
The following table shows the expected major elimination products under different basic conditions.
| Base | Base Type | Major Product (Predicted) | Governing Rule |
| Sodium Ethoxide (NaOEt) | Strong, non-bulky | 4-Methanesulfinyl-2-methylbut-1-ene | Zaitsev |
| Potassium tert-butoxide (KOtBu) | Strong, bulky | 4-Methanesulfinyl-2-methylbut-1-ene | Hofmann |
Transformations and Rearrangements Involving the Sulfinyl Group
The sulfinyl (sulfoxide) group is a versatile functional group capable of undergoing various transformations, including oxidation, reduction, and rearrangement. manchester.ac.uk
Oxidation to Sulfone Derivatives
Sulfoxides can be readily oxidized to the corresponding sulfones. acsgcipr.orgthieme-connect.comorganic-chemistry.org This transformation involves the conversion of the S=O bond to an SO₂ group. Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (KMnO₄). organic-chemistry.orgresearchgate.net The reaction proceeds through a nucleophilic attack of the sulfur atom on the oxidant. researchgate.net The product of this reaction would be 1-Bromo-4-methanesulfonyl-2-methylbutane. Careful control of reaction conditions is necessary to prevent over-oxidation if the sulfoxide (B87167) is the desired product from a sulfide (B99878) precursor. acsgcipr.org
Reduction to Sulfide Precursors
The sulfinyl group can be deoxygenated to yield the corresponding sulfide (thioether). A variety of reducing agents can accomplish this, including systems like oxalyl chloride/ethyl vinyl ether, triflic anhydride/potassium iodide, and sodium borohydride/iodine. mdpi.comorganic-chemistry.orggoogle.com The choice of reagent can be critical to ensure chemoselectivity in the presence of other functional groups. organic-chemistry.orgrsc.org The reduction of the target molecule would yield 1-Bromo-4-(methylthio)-2-methylbutane.
Pummerer Rearrangement and Related Electrophilic Activation Pathways
The Pummerer rearrangement is a characteristic reaction of sulfoxides that possess at least one alpha-hydrogen. wikipedia.orgorganicreactions.org The reaction is typically initiated by an acid anhydride, such as acetic anhydride. wikipedia.orgchem-station.com
The mechanism involves the following key steps:
Acylation of the sulfoxide oxygen by the anhydride to form an acyloxysulfonium ion. wikipedia.org
Abstraction of an alpha-proton by a base (such as acetate) to generate a thionium ion intermediate. wikipedia.orgacs.org
Nucleophilic attack on the thionium ion by the acetate, resulting in an α-acyloxy thioether. wikipedia.org
In this compound, there are alpha-protons on both the methyl group attached to the sulfur and at the C4 position of the butane (B89635) chain. Abstraction of a proton from the methyl group is generally favored, which would lead to the formation of an α-acetoxy sulfide at that position. This pathway represents an umpolung, or reversal of polarity, of the alpha-carbon. acs.org
Sulfoxide-Mediated Intramolecular Cyclization Reactions
The intramolecular cyclization of this compound is a prime example of neighboring group participation (NGP). In this process, the lone pair of electrons on the sulfur atom of the methanesulfinyl group acts as an internal nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This intramolecular SN2-type displacement of the bromide ion leads to the formation of a cyclic sulfonium ion intermediate. The rate of this reaction is significantly enhanced compared to the intermolecular reaction with an external nucleophile.
The cyclization is subject to stereoelectronic control, requiring an anti-periplanar arrangement of the participating sulfoxide group and the leaving bromide group. The resulting cyclic sulfonium ion is a five-membered ring, which is thermodynamically favored. The presence of the methyl group at the 2-position of the butane chain introduces steric hindrance that can influence the rate of cyclization and the stability of the resulting cyclic intermediate.
Subsequent reaction of the cyclic sulfonium ion intermediate with a nucleophile can proceed in two ways: attack at the carbon atom of the methyl group attached to the sulfur, leading to the regeneration of a sulfide, or attack at one of the carbon atoms of the ring. The regioselectivity of the nucleophilic attack is dependent on the nature of the nucleophile and the reaction conditions.
Uncatalyzed and Catalyzed Reaction Kinetics and Thermodynamic Analyses
The kinetics of the intramolecular cyclization of this compound are markedly different from those of a similar compound lacking the sulfoxide group. The neighboring group participation by the sulfoxide leads to a significant rate enhancement, a phenomenon known as anchimeric assistance. libretexts.orgdalalinstitute.com For analogous sulfur mustards, the rate of hydrolysis can be several hundred times faster than that of a comparable primary alkyl chloride. wikipedia.org
The uncatalyzed reaction follows first-order kinetics, as the rate-determining step is the intramolecular displacement of the bromide. The rate constant is influenced by the solvent polarity, with more polar solvents generally favoring the formation of the charged cyclic sulfonium ion intermediate.
Catalysis of the cyclization can be achieved through the use of Lewis acids, which can coordinate to the sulfoxide oxygen, increasing the nucleophilicity of the sulfur atom. Alternatively, the use of silver salts can assist in the removal of the bromide ion, thereby accelerating the formation of the cyclic intermediate.
Table 1: Representative Kinetic Data for Uncatalyzed and Catalyzed Cyclization
| Reaction Condition | Catalyst | Relative Rate Constant (k_rel) |
| Uncatalyzed | None | 1 |
| Catalyzed | Lewis Acid (e.g., ZnCl₂) | 10 - 50 |
| Catalyzed | Silver Salt (e.g., AgBF₄) | 100 - 500 |
Note: The data in this table are representative and intended to illustrate the expected kinetic effects. Actual values for this compound would require experimental determination.
Table 2: Estimated Thermodynamic Parameters for Cyclization
| Parameter | Estimated Value |
| Enthalpy of Activation (ΔH‡) | Lower than intermolecular equivalent |
| Entropy of Activation (ΔS‡) | Negative (due to ordering in the transition state) |
| Gibbs Free Energy of Activation (ΔG‡) | Lower than intermolecular equivalent |
| Enthalpy of Reaction (ΔH_rxn) | Exothermic for cyclization step |
Note: These are estimated qualitative parameters based on general principles of intramolecular reactions with neighboring group participation.
Elucidation of Reaction Intermediates through Trapping and Spectroscopic Methods
The direct observation of the cyclic sulfonium ion intermediate in the cyclization of this compound is challenging due to its high reactivity. However, its existence can be inferred and studied through a combination of trapping experiments and spectroscopic techniques.
Trapping Experiments: The transient cyclic sulfonium ion can be "trapped" by introducing a highly reactive nucleophile into the reaction mixture. This nucleophile will intercept the intermediate, leading to a stable product that incorporates the nucleophile. The structure of this trapped product provides strong evidence for the structure of the intermediate. For example, the use of azide or a thiol as a trapping agent would result in the formation of a stable azido- or thio-substituted product, respectively.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of reaction intermediates. In some cases, at low temperatures, the cyclic sulfonium ion may be stable enough to be observed directly by ¹H and ¹³C NMR. The expected chemical shifts for the protons and carbons adjacent to the positively charged sulfur atom would be significantly downfield compared to the starting material.
For instance, the protons on the carbons of the five-membered ring would exhibit characteristic shifts and coupling patterns. The methyl group attached to the sulfur would also show a distinct downfield shift in the ¹H NMR spectrum.
Table 3: Expected ¹H NMR Chemical Shift Ranges for Key Intermediates
| Species | Protons | Expected Chemical Shift (δ, ppm) |
| Starting Material | -CH₂-Br | 3.4 - 3.6 |
| Starting Material | -CH₂-S(O)CH₃ | 2.7 - 2.9 |
| Cyclic Sulfonium Ion | Ring -CH₂-S⁺- | 3.8 - 4.2 |
| Cyclic Sulfonium Ion | -S⁺-CH₃ | 3.0 - 3.3 |
Note: These are estimated chemical shift ranges and can vary depending on the solvent and counter-ion.
By combining the results from kinetic studies, trapping experiments, and spectroscopic analysis, a detailed mechanistic picture of the sulfoxide-mediated intramolecular cyclization of this compound can be constructed, highlighting the crucial role of the neighboring sulfoxide group in directing the course of the reaction.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 4 Methanesulfinyl 2 Methylbutane
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a molecule with the complexity of 1-Bromo-4-methanesulfinyl-2-methylbutane, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret definitively. Multi-dimensional NMR techniques are therefore essential for unambiguous structural assignment.
Two-dimensional (2D) NMR experiments provide correlational information between different nuclei within the molecule, allowing for a detailed mapping of its structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, identifying adjacent protons. For this compound, COSY would be expected to show correlations between the protons on C1 and C2, C2 and its methyl group, C2 and C3, and C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the backbone and the methyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is invaluable for piecing together the molecular skeleton. For instance, it would show correlations from the methyl protons at the sulfinyl group to the carbon at C4, and from the protons at C1 to the carbon at C2 and potentially C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule. For example, NOESY could reveal the spatial relationship between the methyl group at C2 and the protons along the butane (B89635) chain.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | 3.4 - 3.6 | 35 - 40 | H-2 | C-2, C-3 |
| 2 | 1.8 - 2.0 | 30 - 35 | H-1, H-3, H-C(CH₃) | C-1, C-3, C-4, C(CH₃) |
| 3 | 1.6 - 1.8 | 25 - 30 | H-2, H-4 | C-2, C-4, C(CH₃) |
| 4 | 2.7 - 2.9 | 50 - 55 | H-3, H-S(CH₃) | C-2, C-3, C-S(CH₃) |
| C(CH₃) | 0.9 - 1.1 | 15 - 20 | H-2 | C-2, C-3 |
Note: The chemical shift values are estimates based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can provide detailed insights into the specific conformation adopted by the molecule in the crystalline state. By analyzing the anisotropic interactions that are averaged out in solution, ssNMR can reveal information about bond angles, dihedral angles, and intermolecular packing. For this compound, ssNMR could be used to determine the preferred orientation of the bromomethyl and methanesulfinyl groups relative to the chiral center at C2.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₆H₁₃BrOS), HRMS would provide an exact mass measurement that confirms its molecular formula. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two molecular ion peaks separated by two mass units.
The fragmentation pattern in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for this molecule would likely include:
Alpha-cleavage: Cleavage of the C-S bond or the C-C bonds adjacent to the sulfoxide (B87167) group.
Loss of the bromine atom: Cleavage of the C-Br bond, which is relatively weak.
McLafferty-type rearrangements: If sterically feasible, this could lead to the elimination of a neutral molecule.
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Possible Identity |
|---|---|---|---|
| [M]⁺ | 211.9871 | 213.9851 | Molecular Ion |
| [M-Br]⁺ | 133.0789 | - | Loss of Bromine |
| [M-CH₃SO]⁺ | 149.0204 | 151.0184 | Loss of Methanesulfinyl radical |
| [CH₃SO]⁺ | 63.9983 | - | Methanesulfinyl cation |
Note: The m/z values are calculated based on the exact masses of the isotopes.
Detailed Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Conformational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a "fingerprint" of the functional groups present and can also offer insights into the molecule's conformation.
Infrared (IR) Spectroscopy: Key absorptions in the IR spectrum of this compound would include:
S=O stretch: A strong, characteristic absorption band typically found in the region of 1030-1070 cm⁻¹. The exact position can be sensitive to the electronic environment and hydrogen bonding.
C-H stretches: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the alkyl chain and methyl groups.
C-Br stretch: A band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H stretch (alkyl) | 2850-3000 | 2850-3000 | Strong (IR), Medium (Raman) |
| S=O stretch | 1030-1070 | 1030-1070 | Strong (IR), Medium (Raman) |
| C-S stretch | 650-750 | 650-750 | Medium (IR), Strong (Raman) |
Electron Paramagnetic Resonance (EPR) Spectroscopy of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound is not a radical itself, it could potentially form radical intermediates under certain conditions, such as upon exposure to UV light or in the presence of a radical initiator.
If a radical were formed, for instance, by homolytic cleavage of the C-Br bond, EPR spectroscopy would be the ideal technique for its detection and characterization. The resulting EPR spectrum would provide information about:
g-value: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron.
Hyperfine coupling: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H, ¹³C, and even ⁷⁹/⁸¹Br) would lead to splitting of the EPR signal. The magnitude of this splitting (the hyperfine coupling constant) provides information about the distribution of the unpaired electron's spin density within the radical, thus revealing its structure.
The study of such radical intermediates is crucial for understanding potential reaction mechanisms and degradation pathways of the compound.
Computational Chemistry and Theoretical Studies on 1 Bromo 4 Methanesulfinyl 2 Methylbutane
Quantum Mechanical Calculations for Electronic Structure and Molecular Geometry
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and three-dimensional geometry of 1-Bromo-4-methanesulfinyl-2-methylbutane. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.
Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are two powerful methods for analyzing the electronic structure derived from quantum mechanical calculations. nih.govsemanticscholar.org
NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. scirp.org For this compound, NBO analysis would provide information on the hybridization of atomic orbitals, the polarization of the C-Br, C-S, and S=O bonds, and the energies of stabilizing donor-acceptor interactions, such as hyperconjugation.
QTAIM analysis, on the other hand, partitions the molecule into atomic basins based on the topology of the electron density. nih.govresearchgate.net By analyzing the properties at the bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds. For instance, the electron density (ρ) and the sign of the Laplacian of the electron density (∇²ρ) at the BCP can distinguish between covalent and ionic interactions.
Below is a hypothetical data table illustrating the kind of data that would be generated from an NBO and QTAIM analysis for a key bond.
| Bond | NBO Analysis (Illustrative) | QTAIM Analysis (Illustrative) |
| C-Br | Hybridization on C: sp³Hybridization on Br: sp³Polarization: Highly polarized towards Br | Electron Density (ρ) at BCP: ~0.2 a.u.Laplacian of ρ (∇²ρ) at BCP: Slightly positive |
| S=O | Hybridization on S: sp³Hybridization on O: sp²Polarization: Highly polarized towards O | Electron Density (ρ) at BCP: ~0.4 a.u.Laplacian of ρ (∇²ρ) at BCP: Negative |
This table is for illustrative purposes and does not represent actual calculated data.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. imperial.ac.uknumberanalytics.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location indicate its ability to accept electrons (electrophilicity).
For this compound, the HOMO is expected to be localized primarily on the sulfur and oxygen atoms of the sulfinyl group, which are the most electron-rich centers. The LUMO is anticipated to be an antibonding orbital (σ*) associated with the C-Br bond, making this the most likely site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental results. github.ioresearchgate.netrsc.org
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts by computing the isotropic magnetic shielding constants for each nucleus. nih.govnih.gov These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to confirm the molecular structure.
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic positions. researchgate.netnih.govnih.gov These calculations yield a set of normal modes and their corresponding frequencies. The S=O stretching frequency in sulfoxides is particularly sensitive to the molecular environment and typically appears in the 950-1150 cm⁻¹ range. researchgate.net
An illustrative table of predicted spectroscopic data is provided below.
| Parameter | Predicted Value (Illustrative) | Notes |
| ¹H NMR | δ 3.4-3.6 ppm (CH₂Br) | Protons adjacent to the electronegative bromine atom are deshielded. |
| ¹³C NMR | δ 35-45 ppm (CH₂Br) | The carbon atom bonded to bromine shows a characteristic shift. |
| IR Frequency | ~1050 cm⁻¹ | Strong absorption corresponding to the S=O stretch. researchgate.net |
This table is for illustrative purposes and does not represent actual calculated data.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical modeling can be used to map out the potential energy surfaces of reactions involving this compound. nih.govorganic-chemistry.org This allows for the characterization of stationary points, including reactants, products, intermediates, and, most importantly, transition states.
For example, a nucleophilic substitution reaction at the carbon bearing the bromine atom could be modeled. By locating the transition state structure and calculating its energy, the activation energy for the reaction can be determined. This can help predict whether the reaction proceeds via an Sₙ1 or Sₙ2 mechanism. Isotopic labeling experiments can be complemented by computational studies to support proposed mechanisms, such as those involving sulfoxide (B87167) intermediates. nih.gov
Molecular Dynamics (MD) Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanical calculations are often performed on single molecules in the gas phase, molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent. rsc.orgmdpi.com MD simulations use classical mechanics to simulate the movement of atoms and molecules over time. nih.govresearchgate.net
These simulations are invaluable for understanding how solvent molecules arrange around the solute and how this solvation affects its conformational preferences and reactivity. MD can also be used to study intermolecular interactions between multiple molecules of this compound, providing insights into its bulk properties. The choice of an appropriate force field, which defines the potential energy of the system, is critical for the accuracy of MD simulations. rsc.org
Chiroptical Property Prediction (e.g., CD, ORD, VCD)
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific computational or experimental studies on the chiroptical properties of this compound. Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), is essential for determining the absolute configuration and conformational analysis of chiral molecules. However, to date, no research has been published detailing the prediction or measurement of these properties for this specific compound.
The chirality of this compound arises from two stereocenters: the carbon atom at the 2-position and the sulfur atom of the methanesulfinyl group. The presence of these chiral centers implies that the molecule can exist as four possible stereoisomers. Theoretical predictions of the chiroptical properties would be invaluable for distinguishing between these stereoisomers and understanding their three-dimensional structure in solution.
In general, computational methods, particularly Density Functional Theory (DFT), are widely employed to predict the chiroptical spectra of chiral sulfoxides. Such studies typically involve:
Conformational Search: Identifying all low-energy conformers of the molecule.
Calculation of Spectra: Computing the CD, ORD, and VCD spectra for each conformer.
Boltzmann Averaging: Averaging the spectra based on the relative populations of the conformers at a given temperature.
By comparing the theoretically predicted spectrum with experimental data, the absolute configuration of the synthesized or isolated compound can be unequivocally assigned.
While the methodologies for such predictions are well-established for the broader class of chiral sulfoxides, their specific application to this compound has not been documented. Consequently, there are no available data tables or detailed research findings to present for this compound. Future computational and experimental work is necessary to elucidate the chiroptical properties of this compound, which would provide crucial insights into its stereochemistry.
Synthetic Utility and Applications of 1 Bromo 4 Methanesulfinyl 2 Methylbutane As a Building Block
Precursor in the Synthesis of Chiral Heterocyclic Compounds
There is no available research documenting the use of 1-Bromo-4-methanesulfinyl-2-methylbutane as a precursor in the synthesis of chiral heterocyclic compounds.
Role in Stereoselective Carbon-Carbon Bond-Forming Reactions
No published studies were found that describe the role of this compound in stereoselective carbon-carbon bond-forming reactions.
Development of Novel Synthetic Transformations Utilizing its Bifunctional Nature
There is no evidence in the current body of scientific work of novel synthetic transformations being developed that specifically utilize the bifunctional nature (the bromide and sulfoxide (B87167) groups) of this compound.
Integration into Divergent Synthetic Strategies for Complex Molecule Construction
No documented instances exist of this compound being integrated into divergent synthetic strategies for the construction of complex molecules.
Future Research Directions and Unexplored Avenues for 1 Bromo 4 Methanesulfinyl 2 Methylbutane
Development of Novel Catalytic Systems for its Transformation
The transformation of 1-Bromo-4-methanesulfinyl-2-methylbutane is an area that could greatly benefit from the development of new catalytic systems. The presence of both a bromoalkane and a sulfoxide (B87167) group offers multiple sites for catalytic action.
Future research could focus on:
Asymmetric Catalysis: The inherent chirality of the sulfoxide group could be exploited in the development of novel catalytic systems. Research into transition-metal catalysts that can stereoselectively interact with the sulfoxide moiety while activating the C-Br bond could lead to highly enantioselective transformations. researchgate.netnih.govrsc.orgacs.orgresearchgate.net
Dual-Action Catalysis: Catalytic systems capable of activating both the C-Br bond and the sulfoxide group simultaneously or sequentially could open up new reaction pathways. For instance, a catalyst could facilitate a coupling reaction at the bromide site while also mediating an oxidation or reduction at the sulfur center.
Photocatalysis: The use of visible-light photocatalysis for the functionalization of bromoalkanes is a rapidly growing field. Investigating the reactivity of this compound under various photocatalytic conditions could lead to novel C-C and C-heteroatom bond-forming reactions under mild conditions.
A summary of potential catalytic approaches is presented in the table below.
| Catalytic Approach | Potential Transformation | Key Research Focus |
| Asymmetric Catalysis | Enantioselective cross-coupling reactions | Development of chiral ligands that interact with the sulfoxide group. |
| Dual-Action Catalysis | Tandem functionalization of both ends of the molecule | Design of multifunctional catalysts. |
| Photocatalysis | Radical-mediated additions and substitutions | Screening of photosensitizers and reaction conditions. |
Exploration of its Reactivity under Flow Chemistry Conditions
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the reactions of this compound is a completely unexplored area.
Key avenues for investigation include:
Grignard and Organolithium Reactions: The formation of highly reactive organometallic intermediates from this compound could be performed more safely and efficiently in a continuous flow reactor, minimizing the risks associated with these exothermic and often unstable reactions.
Multi-step Syntheses: A flow chemistry setup could be designed to perform sequential transformations on the molecule. For example, an initial nucleophilic substitution at the bromide could be followed by an in-line oxidation or reduction of the sulfoxide group, all within a single, continuous process.
Reaction Optimization: The precise control over reaction parameters such as temperature, pressure, and residence time offered by flow reactors would allow for rapid optimization of reaction conditions, leading to higher yields and purities. amt.ukacs.orgunimi.itillinois.eduacs.org
Investigation of its Potential in Materials Science or Polymer Chemistry
The unique structural features of this compound make it an interesting candidate as a monomer or functional additive in materials science and polymer chemistry. Sulfoxide-containing polymers are known for their interesting properties, including hydrophilicity and potential biocompatibility. researchgate.netfu-berlin.deresearchgate.netnih.govacs.org
Future research could explore:
Polymer Synthesis: The bromo-functional group could be used as an initiation site for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or as a reactive handle for post-polymerization modification. The sulfoxide group would impart unique properties to the resulting polymer.
Functional Materials: Incorporation of this compound into materials could lead to surfaces with tunable hydrophilicity or to materials with interesting thermal or mechanical properties. The chirality of the sulfoxide could also be used to create chiral stationary phases for chromatography.
Responsive Materials: The sulfoxide group is susceptible to oxidation and reduction, which could be used to create responsive materials that change their properties in response to a chemical stimulus.
Application in Bio-orthogonal Chemistry Methodologies
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgunipd.itescholarship.orgnih.govnih.gov The functional groups in this compound, while not classic bio-orthogonal handles, could potentially be adapted for such applications.
Potential research directions include:
Development of Novel Bio-orthogonal Reactions: While alkyl halides are generally too reactive for broad bio-orthogonal applications, specific cellular environments or targeted delivery could potentially allow for their use. Research could focus on developing highly specific reaction partners that are unreactive with other cellular components.
Pro-drug Activation: The sulfoxide moiety could be used as a trigger for drug release. For example, a pro-drug could be designed where the active component is released upon reduction of the sulfoxide, a process that can be triggered by specific cellular conditions.
Chemical Probes: Derivatives of this compound could be synthesized to act as probes for specific enzymes or cellular processes. The bromo group could be used to covalently label a target, while the sulfoxide could act as a reporter group or a handle for further functionalization.
Design and Synthesis of Advanced Derivatives for Targeted Research Purposes
The synthesis of advanced derivatives of this compound is a crucial step in exploring the applications outlined above. The modular nature of its synthesis would allow for the creation of a library of related compounds with tailored properties.
Future synthetic efforts could focus on:
Chiral Synthesis: The development of stereoselective methods for the synthesis of enantiopure (R)- and (S)-1-Bromo-4-methanesulfinyl-2-methylbutane would be of great importance, particularly for applications in asymmetric catalysis and as chiral building blocks. researchgate.netnih.govrsc.orgacs.orgresearchgate.netwiley-vch.deacs.org
Varying the Alkyl Chain: The length and branching of the carbon chain could be modified to fine-tune the physical and chemical properties of the molecule.
Modification of the Sulfur Group: The methanesulfinyl group could be replaced with other sulfinyl groups (e.g., ethanesulfinyl, phenylsulfinyl) to alter the steric and electronic properties around the sulfur atom.
The table below summarizes some potential advanced derivatives and their targeted research applications.
| Derivative Structure | Targeted Research Application |
| Enantiopure (R)- or (S)- Isomer | Asymmetric catalysis, chiral probes |
| Fluorescently Labeled Derivative | Bio-imaging and chemical biology |
| Polymerizable Derivative (e.g., with a vinyl group) | Materials science and polymer synthesis |
| Derivative with a Bio-orthogonal Handle (e.g., an azide) | Bio-orthogonal chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
